molecular formula C14H13NO5S2 B11620992 3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11620992
M. Wt: 339.4 g/mol
InChI Key: UGEFQNHZZUPLRB-YFHOEESVSA-N
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Description

3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

The synthesis of 3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The resulting intermediate undergoes cyclization to form the thiazolidinone ring. The final step involves the addition of a propanoic acid group to complete the synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential components. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C14H13NO5S2

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H13NO5S2/c1-20-9-4-2-3-8(12(9)18)7-10-13(19)15(14(21)22-10)6-5-11(16)17/h2-4,7,18H,5-6H2,1H3,(H,16,17)/b10-7-

InChI Key

UGEFQNHZZUPLRB-YFHOEESVSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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